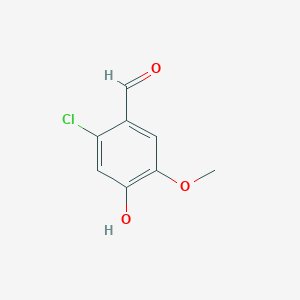

6-Chlorovanillin

Description

Properties

IUPAC Name |

2-chloro-4-hydroxy-5-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO3/c1-12-8-2-5(4-10)6(9)3-7(8)11/h2-4,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOKLABLCKDZYOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C=O)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7075139 | |

| Record name | Benzaldehyde, 2-chloro-4-hydroxy-5-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7075139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18268-76-3 | |

| Record name | 2-Chloro-4-hydroxy-5-methoxybenzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018268763 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 18268-76-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95796 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzaldehyde, 2-chloro-4-hydroxy-5-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7075139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-4-hydroxy-5-methoxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Chloro-4-hydroxy-5-methoxybenzaldehyde | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2JYJ2LFP3W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Chlorovanillin: Chemical Structure, Properties, and Biological Activity

A Note on Nomenclature: While the topic of interest was designated as "6-Chlorovanillin," a comprehensive review of chemical literature and databases indicates that the far more prevalently studied and commercially available isomer is 5-Chlorovanillin (CAS No: 19463-48-0) . This document will focus on the chemical properties, synthesis, and biological activities of 5-Chlorovanillin, as it aligns with the available scientific data for chlorinated vanillin (B372448) derivatives.

This technical guide is intended for researchers, scientists, and drug development professionals, providing a detailed overview of 5-Chlorovanillin's chemical structure, physicochemical properties, synthesis protocols, and known biological activities.

Chemical Structure and Properties

5-Chlorovanillin, systematically named 3-Chloro-4-hydroxy-5-methoxybenzaldehyde, is a halogenated derivative of vanillin. The introduction of a chlorine atom to the aromatic ring significantly alters its electronic and lipophilic properties compared to the parent compound.

Chemical Structure:

Caption: Chemical structure of 5-Chlorovanillin.

Physicochemical Properties

The key physicochemical properties of 5-Chlorovanillin are summarized in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | 3-Chloro-4-hydroxy-5-methoxybenzaldehyde | [1] |

| Synonyms | 5-Chlorovanillin, 3-Chlorovanillin | [1] |

| CAS Number | 19463-48-0 | [1] |

| Molecular Formula | C₈H₇ClO₃ | [1] |

| Molecular Weight | 186.59 g/mol | [1][2] |

| Appearance | White to grey powder or crystals | |

| Melting Point | 165-169 °C | [3] |

| Boiling Point | 288.1 °C at 760 mmHg | [3] |

| Solubility | Insoluble in water. | [4] |

| pKa | 6.32 ± 0.23 (Predicted) | [4] |

| LogP | 1.86670 | [3] |

Synthesis and Purification

5-Chlorovanillin is typically synthesized via electrophilic aromatic substitution of vanillin. The most commonly cited method employs N-Chlorosuccinimide (NCS) as the chlorinating agent.

Synthesis Workflow

Caption: Synthetic workflow for 5-Chlorovanillin.

Experimental Protocol: Synthesis of 5-Chlorovanillin

This protocol is adapted from established procedures for the chlorination of vanillin.[5]

Materials:

-

Vanillin

-

N-Chlorosuccinimide (NCS)

-

Chloroform (CHCl₃)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Silica (B1680970) gel for column chromatography

-

Hexane

-

Ethyl acetate

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve vanillin (1.0 equivalent) in chloroform.

-

To this solution, add N-chlorosuccinimide (1.05 equivalents) and a catalytic amount of dimethyl sulfoxide.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Experimental Protocol: Purification

Recrystallization:

-

Dissolve the crude 5-Chlorovanillin in a minimum amount of a hot solvent (e.g., ethanol (B145695) or a mixture of ethanol and water).

-

Allow the solution to cool slowly to room temperature.

-

Cool further in an ice bath to maximize crystal formation.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry.

Column Chromatography: [5]

-

Prepare a silica gel column using a slurry of silica in hexane.

-

Dissolve the crude product in a minimal amount of the eluent.

-

Load the sample onto the column.

-

Elute the column with a gradient of hexane and ethyl acetate, starting with a low polarity mixture and gradually increasing the polarity.

-

Collect the fractions and combine those containing the pure product, as determined by TLC.

-

Remove the solvent under reduced pressure to yield the purified 5-Chlorovanillin.

Spectroscopic Data

The structure of synthesized 5-Chlorovanillin should be confirmed using standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show signals for the aldehyde proton, the aromatic protons, the methoxy (B1213986) protons, and the hydroxyl proton. The coupling patterns of the aromatic protons will confirm the substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the aromatic carbons (including those bonded to chlorine, oxygen, and the aldehyde group), and the methoxy carbon.

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the hydroxyl (O-H stretch, broad), aldehyde (C=O stretch), aromatic (C=C stretch), and carbon-chlorine (C-Cl stretch) functional groups.

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum will show the molecular ion peak (M⁺) and a characteristic isotopic pattern (M+2) due to the presence of the chlorine-37 isotope.

Biological Activity and Potential Applications

Halogenated vanillin derivatives are of interest in drug discovery due to their potential biological activities. 5-Chlorovanillin has been reported to exhibit antimicrobial and enzyme inhibitory properties.

Antimicrobial Activity

5-Chlorovanillin has demonstrated antimicrobial properties.[6] The minimum inhibitory concentration (MIC) against various microbial strains can be determined using the broth microdilution method.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This is a generalized protocol for the broth microdilution assay.[7]

Materials:

-

5-Chlorovanillin

-

Sterile 96-well microtiter plates

-

Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli)

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)

-

Sterile saline solution (0.85%)

-

0.5 McFarland turbidity standard

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of 5-Chlorovanillin in a suitable solvent (e.g., DMSO).

-

Preparation of Inoculum: Suspend several colonies of the test microorganism from a fresh culture in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in the sterile broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

-

Serial Dilution: Perform a two-fold serial dilution of the 5-Chlorovanillin stock solution in the sterile broth across the wells of the 96-well plate.

-

Inoculation: Add the prepared microbial inoculum to each well containing the diluted compound. Include a growth control (inoculum without the compound) and a sterility control (broth only).

-

Incubation: Incubate the plate at the appropriate temperature and duration for the test microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

Determination of MIC: The MIC is the lowest concentration of 5-Chlorovanillin that completely inhibits visible growth of the microorganism.

Antimicrobial Assay Workflow

Caption: Experimental workflow for MIC determination.

Enzyme Inhibition

5-Chlorovanillin is reported to be a polymerase chain inhibitor and an inhibitor of the enzyme ribonucleotide reductase.[6] This inhibition leads to a decrease in the production of RNA and DNA, affecting bacterial transcription and replication.[6]

Mechanism of Action: Ribonucleotide Reductase Inhibition

Caption: Proposed mechanism of action for 5-Chlorovanillin.

Experimental Protocol: Ribonucleotide Reductase Inhibition Assay

A generalized protocol to assess the inhibitory activity of 5-Chlorovanillin against ribonucleotide reductase is outlined below.

Materials:

-

Purified ribonucleotide reductase enzyme

-

5-Chlorovanillin

-

Substrate (e.g., CDP or ADP)

-

Allosteric effectors (e.g., ATP, dATP)

-

Reducing agent (e.g., DTT)

-

Assay buffer

-

Method for detecting the product (e.g., HPLC, spectrophotometric assay)

Procedure:

-

Prepare a reaction mixture containing the assay buffer, purified enzyme, allosteric effectors, and reducing agent.

-

Add varying concentrations of 5-Chlorovanillin to the reaction mixtures.

-

Pre-incubate the enzyme with the inhibitor for a defined period.

-

Initiate the reaction by adding the substrate.

-

Allow the reaction to proceed for a specific time at a controlled temperature.

-

Stop the reaction (e.g., by heat denaturation or addition of an acid).

-

Quantify the amount of deoxyribonucleotide product formed.

-

Calculate the percentage of inhibition for each concentration of 5-Chlorovanillin and determine the IC₅₀ value.

Conclusion

5-Chlorovanillin is a readily synthesizable derivative of vanillin with documented antimicrobial and enzyme-inhibiting properties. Its straightforward synthesis and interesting biological profile make it a valuable compound for further investigation in the fields of medicinal chemistry and drug development. The protocols and data presented in this guide provide a foundation for researchers to explore the potential of 5-Chlorovanillin and its derivatives as novel therapeutic agents.

References

An In-depth Technical Guide to 6-Chlorovanillin for Researchers and Drug Development Professionals

An important note on nomenclature: The compound commonly referred to as 6-Chlorovanillin is also known by several synonyms, including 5-Chlorovanillin and 3-Chloro-4-hydroxy-5-methoxybenzaldehyde. For clarity and consistency with the CAS registry, this document will primarily use the name 5-Chlorovanillin.

This technical guide provides a comprehensive overview of 5-Chlorovanillin, a halogenated derivative of vanillin (B372448), for researchers, scientists, and professionals in drug development. This document details its chemical and physical properties, synthesis protocols, biological activity, and analytical data.

Core Chemical and Physical Data

5-Chlorovanillin is a solid, crystalline compound with the chemical formula C₈H₇ClO₃.[1][2][3] Its key quantitative properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 19463-48-0 | [1][2][3] |

| Molecular Weight | 186.59 g/mol | [1][2] |

| Melting Point | 165-169 °C | |

| Boiling Point | 288.1 °C at 760 mmHg | |

| Appearance | White to grey powder or crystals |

Synthesis of 5-Chlorovanillin

The synthesis of 5-Chlorovanillin is typically achieved through the electrophilic chlorination of vanillin. Two common methods are detailed below.

Method 1: Chlorination using N-Chlorosuccinimide (NCS)

Experimental Protocol:

-

Dissolution: Dissolve one equivalent of vanillin in a suitable solvent such as chloroform.

-

Addition of Reagents: To the solution, add 1.05 equivalents of N-chlorosuccinimide (NCS) and a catalytic amount of dimethyl sulfoxide (B87167) (DMSO).

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, remove the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a gradient of hexane (B92381) and ethyl acetate (B1210297) to yield pure 5-Chlorovanillin.

Method 2: Chlorination using Sulfuryl Chloride (SO₂Cl₂)

Experimental Protocol:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, dissolve one equivalent of vanillin in anhydrous dichloromethane (B109758).

-

Chlorination: Cool the solution to 0°C in an ice bath. Slowly add a solution of 1.1 equivalents of sulfuryl chloride in anhydrous dichloromethane dropwise over 1-2 hours.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.

Synthetic workflow for the preparation of 5-Chlorovanillin.

Biological Activity and Mechanism of Action

5-Chlorovanillin has demonstrated notable biological activity, primarily as an inhibitor of key cellular enzymes.

Inhibition of Ribonucleotide Reductase

Polymerase Chain Inhibition

As a consequence of its effect on deoxyribonucleotide pools, 5-Chlorovanillin also acts as a polymerase chain inhibitor. A reduction in the available deoxyribonucleotides hampers the action of DNA polymerases, further contributing to the inhibition of DNA replication and cell proliferation.

Antimicrobial Activity

5-Chlorovanillin has been reported to possess antimicrobial properties. Its mechanism of action is likely linked to the inhibition of essential enzymes in bacteria, such as RNR and polymerases. The introduction of a halogen atom to the vanillin structure can enhance its membrane permeability and hydrophobic interactions with target enzymes. While specific minimum inhibitory concentration (MIC) values for 5-Chlorovanillin against various bacterial strains are not detailed in the provided search results, related vanillin derivatives have shown MIC values ranging from 1.25 to 2.5 mg/mL against strains of E. coli, Salmonella, and S. aureus.[5]

Proposed mechanism of action for 5-Chlorovanillin.

Analytical Data

Characterization of 5-Chlorovanillin is typically performed using spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a specific, detailed NMR spectrum for 5-Chlorovanillin was not found in the provided search results, the expected signals in ¹H and ¹³C NMR spectra can be predicted based on its structure. The ¹H NMR spectrum would likely show signals for the aldehydic proton, aromatic protons, and the methoxy (B1213986) group protons. The ¹³C NMR spectrum would show corresponding signals for the carbonyl carbon, aromatic carbons, and the methoxy carbon.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of 5-Chlorovanillin would be expected to show characteristic absorption bands for the hydroxyl (O-H), carbonyl (C=O), and ether (C-O) functional groups, as well as aromatic C-H and C=C stretching vibrations. The C-Cl stretching vibration would also be present. For the related compound 5-chlorovanillyl alcohol, an FTIR spectrum is available, which can provide an indication of the expected spectral regions for the functional groups present in 5-Chlorovanillin.

Applications in Drug Development

The biological activities of 5-Chlorovanillin make it a valuable scaffold for the development of novel therapeutic agents. Its ability to inhibit ribonucleotide reductase suggests potential applications as an anticancer agent. Furthermore, its antimicrobial properties warrant further investigation for the development of new antibiotics, particularly in the context of rising antimicrobial resistance. The chlorinated vanillin core can be further modified to optimize its potency, selectivity, and pharmacokinetic properties.

Conclusion

5-Chlorovanillin is a versatile compound with significant potential in medicinal chemistry and drug development. Its straightforward synthesis and interesting biological profile as an inhibitor of key cellular enzymes make it an attractive starting point for the design of new therapeutic agents. Further research is needed to fully elucidate its mechanism of action, explore its therapeutic potential in various disease models, and to generate a more comprehensive set of quantitative biological and analytical data.

References

- 1. 5-Chlorovanillin [webbook.nist.gov]

- 2. A novel assay revealed that ribonucleotide reductase is functionally important for interstrand DNA crosslink repair - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-Chlorovanillin [webbook.nist.gov]

- 4. A ribonucleotide reductase inhibitor with deoxyribonucleoside‐reversible cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Synthesis of 6-Chlorovanillin: An In-depth Technical Guide for Researchers

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 6-chlorovanillin from vanillin (B372448). Direct chlorination of vanillin is challenging due to the directing effects of the hydroxyl and methoxy (B1213986) groups, which predominantly yield 5-chloro and 5,6-dichloro derivatives. Therefore, a regioselective synthesis approach is required to obtain the 6-chloro isomer. The most established method, reported by Raiford and Lichty in 1930, involves a three-step process: protection of the functional groups of vanillin, regioselective chlorination, and subsequent deprotection. This guide details the experimental protocols for this pathway, presents quantitative data in a structured format, and illustrates the process through logical diagrams.

Introduction: The Challenge of Regioselective Chlorination

Vanillin's aromatic ring is highly activated by the electron-donating hydroxyl and methoxy groups, making it susceptible to electrophilic aromatic substitution. However, these groups direct incoming electrophiles to the ortho and para positions relative to their own locations. This results in the preferential formation of 5-chlorovanillin during direct chlorination. To achieve chlorination at the less reactive 6-position, a strategy involving the protection of the hydroxyl and aldehyde functionalities is necessary. This approach modifies the directing effects and allows for the desired regioselectivity.

Halogenated vanillin derivatives are of significant interest in medicinal chemistry and drug development. The introduction of a chlorine atom can alter the molecule's lipophilicity, electronic properties, and metabolic stability, potentially enhancing its biological activity and making it a valuable intermediate for the synthesis of novel therapeutic agents. While direct applications of 6-chlorovanillin are not extensively documented, its structural motif is found in various bioactive compounds, suggesting its potential as a key building block.

Overall Synthesis Pathway

The synthesis of 6-chlorovanillin from vanillin is a multi-step process that ensures the regioselective introduction of the chlorine atom at the 6-position. The overall workflow involves the protection of the reactive hydroxyl and aldehyde groups of vanillin, followed by the chlorination of the protected intermediate, and finally, the removal of the protecting groups to yield the desired product.

Caption: Logical workflow for the synthesis of 6-Chlorovanillin.

Experimental Protocols

The following sections provide detailed experimental procedures for each step of the synthesis. These protocols are based on the historical work of Raiford and Lichty and general organic synthesis principles.

Step 1: Protection of Vanillin (Acetylation)

To prevent unwanted side reactions and direct the chlorination to the desired position, the phenolic hydroxyl and aldehyde groups of vanillin are protected as acetates. This is typically achieved by reacting vanillin with acetic anhydride (B1165640).

Reaction:

Vanillin + Acetic Anhydride → 3-Methoxy-4-acetoxybenzal diacetate

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve vanillin (1 equivalent) in a suitable solvent such as acetic anhydride (excess, e.g., 5-10 equivalents).

-

Catalyst Addition: Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid) or a base (e.g., sodium acetate) to the mixture.

-

Reaction: Heat the mixture under reflux for a specified period (e.g., 2-4 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water to precipitate the product.

-

Isolation and Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove excess acetic anhydride and catalyst, and dry. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Regioselective Chlorination

The protected vanillin derivative is then subjected to chlorination. The acetate (B1210297) groups sufficiently deactivate the ring and alter the directing effects to favor the introduction of a chlorine atom at the 6-position.

Reaction:

3-Methoxy-4-acetoxybenzal diacetate + Cl₂ → 6-Chloro-3-methoxy-4-acetoxybenzal diacetate

Experimental Protocol (Representative):

-

Dissolution: Dissolve the dried 3-methoxy-4-acetoxybenzal diacetate (1 equivalent) in a suitable anhydrous solvent (e.g., carbon tetrachloride or chloroform) in a three-necked flask equipped with a gas inlet tube, a stirrer, and a condenser connected to a gas trap.

-

Chlorination: While stirring the solution, bubble dry chlorine gas (Cl₂) slowly through the mixture. The reaction progress should be monitored carefully by TLC or GC to avoid over-chlorination.

-

Reaction Completion: Continue the chlorination until the starting material is consumed.

-

Work-up: Upon completion, purge the reaction mixture with an inert gas (e.g., nitrogen) to remove excess chlorine.

-

Isolation: The solvent is removed under reduced pressure to yield the crude chlorinated product.

Step 3: Deprotection (Hydrolysis)

The final step involves the removal of the acetate protecting groups to regenerate the hydroxyl and aldehyde functionalities, yielding 6-chlorovanillin.

Reaction:

6-Chloro-3-methoxy-4-acetoxybenzal diacetate → 6-Chlorovanillin

Experimental Protocol:

-

Reaction Setup: Place the crude 6-chloro-3-methoxy-4-acetoxybenzal diacetate in a round-bottom flask.

-

Hydrolysis: Add an aqueous solution of a strong acid (e.g., dilute sulfuric acid or hydrochloric acid) or a base (e.g., sodium hydroxide (B78521) solution).

-

Reaction: Heat the mixture under reflux until the hydrolysis is complete, as monitored by TLC.

-

Neutralization and Extraction: Cool the reaction mixture. If acidic hydrolysis was performed, neutralize with a suitable base (e.g., sodium bicarbonate). If basic hydrolysis was used, acidify the mixture (e.g., with HCl) to protonate the phenoxide. Extract the product into a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 6-chlorovanillin can be purified by column chromatography or recrystallization.

Data Presentation

Table 1: Reagents and Materials

| Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) | Role |

| Vanillin | C₈H₈O₃ | 152.15 | Starting Material |

| Acetic Anhydride | C₄H₆O₃ | 102.09 | Acetylating Agent |

| Sulfuric Acid (conc.) | H₂SO₄ | 98.08 | Catalyst |

| Chlorine Gas | Cl₂ | 70.90 | Chlorinating Agent |

| Carbon Tetrachloride | CCl₄ | 153.82 | Solvent |

| Sodium Hydroxide | NaOH | 40.00 | Hydrolysis Reagent |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | Extraction Solvent |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | Drying Agent |

Table 2: Representative Reaction Conditions and Yields

| Step | Reaction | Key Conditions | Solvent | Typical Yield (%) |

| 1 | Acetylation | Reflux, 2-4 h | Acetic Anhydride | >90 |

| 2 | Chlorination | Room Temp., Gaseous Cl₂ | CCl₄ | (Not specified) |

| 3 | Hydrolysis | Reflux, 1-2 h | Aqueous Acid/Base | >85 |

Visualization of Experimental Workflow

The following diagram illustrates the key stages and operations in the synthesis and purification of 6-chlorovanillin.

Caption: Experimental workflow for 6-Chlorovanillin synthesis.

Conclusion and Future Outlook

The synthesis of 6-chlorovanillin from vanillin is a classic example of regioselective electrophilic aromatic substitution achieved through a protection-deprotection strategy. While the direct chlorination of vanillin is unselective, the acetylation of its functional groups allows for the controlled introduction of a chlorine atom at the 6-position. This technical guide provides a framework for the laboratory synthesis of this valuable intermediate.

For drug development professionals, 6-chlorovanillin represents a potentially underexplored building block. Further research into its derivatization could lead to the discovery of novel compounds with interesting pharmacological profiles. The development of more modern and efficient methods for the regioselective halogenation of vanillin and related phenols remains an active area of research in organic synthesis.

A Technical Guide to the Spectroscopic Data of 6-Chlorovanillin

Abstract: This document provides a detailed technical guide on the spectroscopic characterization of 6-Chlorovanillin (4-hydroxy-5-chloro-3-methoxybenzaldehyde). Due to a lack of readily available experimental spectra for 6-Chlorovanillin in public databases, this guide presents a comparative analysis based on the well-documented spectra of its parent compound, vanillin (B372448), and its isomer, 5-Chlorovanillin. Predicted spectroscopic data for 6-Chlorovanillin are provided alongside experimental data for related compounds to offer a comprehensive resource for researchers, scientists, and professionals in drug development. The guide includes detailed experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), and presents quantitative data in structured tables.

Introduction

Vanillin and its derivatives are crucial building blocks in the synthesis of various pharmaceutical compounds and fine chemicals. The introduction of a halogen, such as chlorine, onto the aromatic ring can significantly alter the molecule's electronic properties, reactivity, and biological activity. 6-Chlorovanillin, a chlorinated derivative of vanillin, is of interest for its potential applications in synthetic chemistry. Accurate structural elucidation and purity assessment are paramount, and spectroscopic techniques such as NMR, IR, and MS are the cornerstone of this characterization. This guide outlines the expected spectroscopic signatures of 6-Chlorovanillin by comparing them with the known data of vanillin and 5-Chlorovanillin.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum reveals the chemical environment of each proton. For vanillin, three aromatic protons, an aldehyde proton, a hydroxyl proton, and a methoxy (B1213986) group are observed. The introduction of a chlorine atom in 6-Chlorovanillin is expected to significantly influence the chemical shifts of the remaining aromatic protons due to its electron-withdrawing inductive effect and electron-donating resonance effect.

-

Vanillin: Shows three aromatic signals.

-

5-Chlorovanillin: The chlorine at C5 simplifies the aromatic region to two singlets (or two doublets with a very small meta-coupling constant), as the protons at C2 and C6 are distinct and each is adjacent to a substituent.

-

6-Chlorovanillin (Predicted): The chlorine at C6 would leave two aromatic protons at C2 and C5. These protons would be ortho to each other and are expected to appear as two doublets with a typical ortho-coupling constant (J ≈ 8-9 Hz). The proton at C2 will be deshielded by the adjacent aldehyde group, while the proton at C5 will be influenced by the adjacent chlorine and hydroxyl groups.

Table 1: ¹H NMR Chemical Shift Data (δ, ppm) in CDCl₃ [1][2]

| Assignment | Vanillin (Experimental)[1][2] | 5-Chlorovanillin (Predicted) | 6-Chlorovanillin (Predicted) |

| Aldehyde (-CHO) | ~9.82 (s) | ~9.80 (s) | ~9.85 (s) |

| Aromatic (H-2) | ~7.42 (d) | ~7.45 (s) | ~7.50 (d, J≈8.5 Hz) |

| Aromatic (H-5) | ~7.05 (d) | - | ~7.10 (d, J≈8.5 Hz) |

| Aromatic (H-6) | ~7.42 (dd) | ~7.35 (s) | - |

| Methoxy (-OCH₃) | ~3.96 (s) | ~3.98 (s) | ~3.97 (s) |

| Hydroxyl (-OH) | ~6.39 (s, br) | ~6.50 (s, br) | ~6.45 (s, br) |

s = singlet, d = doublet, dd = doublet of doublets, br = broad

In the ¹³C NMR spectrum, the carbon chemical shifts are influenced by the electronegativity of attached atoms. The chlorine atom in 6-Chlorovanillin will cause a downfield shift for the carbon it is attached to (C6) and will also affect the shifts of the other carbons in the ring.

Table 2: ¹³C NMR Chemical Shift Data (δ, ppm) in CDCl₃ [1][3]

| Assignment | Vanillin (Experimental)[1][3] | 5-Chlorovanillin (Predicted) | 6-Chlorovanillin (Predicted) |

| Aldehyde (C=O) | ~191.1 | ~190.5 | ~190.8 |

| Aromatic (C-1) | ~129.9 | ~129.0 | ~130.5 |

| Aromatic (C-2) | ~108.7 | ~109.0 | ~109.5 |

| Aromatic (C-3) | ~147.2 | ~147.5 | ~148.0 |

| Aromatic (C-4) | ~151.7 | ~148.0 | ~152.0 |

| Aromatic (C-5) | ~114.4 | ~122.0 | ~115.0 |

| Aromatic (C-6) | ~127.6 | ~127.0 | ~125.0 |

| Methoxy (-OCH₃) | ~56.1 | ~56.5 | ~56.3 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The key vibrational bands for 6-Chlorovanillin are expected to be similar to vanillin, with some shifts due to the electronic influence of the chlorine atom.

Table 3: Key IR Absorption Bands (cm⁻¹)

| Functional Group | Vanillin (Experimental)[4] | 6-Chlorovanillin (Predicted) | Vibration Mode |

| Phenolic O-H | 3200-3550 (broad, strong) | 3200-3550 (broad, strong) | O-H Stretch |

| Aromatic C-H | 3000-3100 (medium) | 3000-3100 (medium) | C-H Stretch |

| Aldehyde C-H | 2720-2820 (weak, two bands) | 2720-2820 (weak, two bands) | C-H Stretch |

| Aldehyde C=O | ~1665 (strong) | ~1670 (strong) | C=O Stretch |

| Aromatic C=C | 1500-1600 (medium, multiple bands) | 1500-1600 (medium, multiple bands) | C=C Stretch |

| C-O (Ether & Phenol) | 1030-1270 (strong) | 1030-1270 (strong) | C-O Stretch |

| C-Cl | Not Present | 700-850 (medium-strong) | C-Cl Stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 6-Chlorovanillin, the molecular ion peak would be expected at m/z 186 for the ³⁵Cl isotope and m/z 188 for the ³⁷Cl isotope, in an approximate 3:1 ratio, which is characteristic of a monochlorinated compound.

Table 4: Predicted Key Mass Spectrometry Fragments for 6-Chlorovanillin

| m/z (for ³⁵Cl) | Ion Structure / Fragment Lost |

| 188 / 186 | [M]⁺, Molecular ion (presence of ³⁷Cl and ³⁵Cl isotopes) |

| 185 | [M-H]⁺ |

| 157 | [M-CHO]⁺ |

| 142 | [M-CHO, -CH₃]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for a compound such as 6-Chlorovanillin.

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. A sufficient number of scans should be performed to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A significantly larger number of scans is required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope. Typical parameters include a spectral width of 220-240 ppm and a relaxation delay of 2-5 seconds.

-

Data Processing: Process the raw Free Induction Decay (FID) data using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the spectrum to the TMS signal.

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory. Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Sample Preparation (KBr Pellet): Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.

-

Data Acquisition: Record a background spectrum of the empty accessory (or a pure KBr pellet). Then, record the sample spectrum over a range of 4000 to 400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The final spectrum is usually presented in terms of transmittance or absorbance as a function of wavenumber (cm⁻¹).

-

Sample Introduction: Introduce a small amount of the volatile sample into the ion source, typically via a direct insertion probe or after separation by Gas Chromatography (GC). The sample is vaporized by heating in a high vacuum environment.

-

Ionization: Bombard the gaseous molecules with a high-energy electron beam (typically 70 eV) in the ion source. This process, known as Electron Ionization (EI), generates a positively charged molecular ion and various fragment ions.

-

Mass Analysis: Accelerate the generated ions and separate them based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: Detect the ions, and plot the relative abundance of each ion as a function of its m/z ratio to generate the mass spectrum.

Spectroscopic Analysis Workflow

The following diagram illustrates a generalized workflow for the complete spectroscopic characterization of a chemical compound like 6-Chlorovanillin.

References

An In-depth Technical Guide to the Physical Properties of Chlorinated Vanillin Derivatives

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physical properties of chlorinated vanillin (B372448) derivatives, with a primary focus on the well-characterized isomer, 5-Chlorovanillin. While the specific compound "6-Chlorovanillin" was requested, it is important to note that this isomer is not widely referenced in scientific literature or commercially available. The closely related and extensively studied 5-Chlorovanillin is presented here as the primary subject of this guide. Additionally, this document outlines standard experimental protocols for determining key physical properties and visualizes a relevant synthetic pathway.

Chemical Identity and Nomenclature

The nomenclature of chlorinated vanillin derivatives can be ambiguous. Vanillin itself is 4-hydroxy-3-methoxybenzaldehyde. The substitution positions on the benzene (B151609) ring are numbered relative to the aldehyde group at position 1. Therefore, the hydroxyl group is at position 4 and the methoxy (B1213986) group is at position 3. The available positions for chlorination are 2, 5, and 6. The most commonly synthesized and documented monochlorinated derivative is 5-Chlorovanillin.[1][2][3][4][5][6][7] A di-chlorinated derivative, 5,6-Dichlorovanillin, is also noted in the literature, which is synthesized from 5-Chlorovanillin.[8][9]

Physical Properties of 5-Chlorovanillin

The physical characteristics of a compound are crucial for its application in research and development, influencing factors such as formulation, dosage, and biological availability.

Melting Point

The melting point is a critical indicator of a compound's purity. For 5-Chlorovanillin, the reported melting point is in the range of 165-169 °C.[2]

Table 1: Melting Point of 5-Chlorovanillin

| Compound Name | Melting Point (°C) | Reference |

| 5-Chlorovanillin | 165-169 | [2] |

Solubility

Solubility data is essential for designing experiments, developing formulations, and understanding a compound's behavior in different environments. The solubility of 5-Chlorovanillin has been reported as 0.00 M in water, indicating it is practically insoluble in aqueous solutions.[1]

Table 2: Solubility of 5-Chlorovanillin

| Solvent | Solubility | Reference |

| Water | 0.00 M | [1] |

Experimental Protocols

The following are detailed methodologies for determining the melting point and solubility of crystalline organic compounds like 5-Chlorovanillin.

Determination of Melting Point

Methodology: Capillary Melting Point Method

-

Sample Preparation: A small amount of the dry, crystalline 5-Chlorovanillin is finely powdered.

-

Capillary Tube Loading: The powdered sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which contains a heating block and a thermometer or a digital temperature sensor.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperature at which the substance first begins to melt (the first appearance of liquid) and the temperature at which the last solid particle liquefies are recorded. This range is the melting point of the sample.

-

Purity Assessment: A sharp melting point (a narrow range of 1-2 °C) is indicative of a pure compound. A broad melting range suggests the presence of impurities.

Determination of Solubility

Methodology: Saturation Shake-Flask Method

-

Solvent Selection: A range of solvents of varying polarities (e.g., water, ethanol, acetone, dichloromethane, hexane) are chosen for the solubility determination.

-

Sample Addition: An excess amount of 5-Chlorovanillin is added to a known volume of each solvent in a sealed flask or vial.

-

Equilibration: The flasks are agitated (e.g., using a shaker bath) at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached and the solution is saturated.

-

Phase Separation: The solutions are allowed to stand undisturbed to allow any undissolved solid to settle. Alternatively, centrifugation or filtration can be used to separate the solid from the liquid phase.

-

Concentration Analysis: A known volume of the clear, saturated supernatant is carefully removed. The concentration of the dissolved 5-Chlorovanillin in the supernatant is determined using a suitable analytical technique, such as UV-Vis spectroscopy, High-Performance Liquid Chromatography (HPLC), or by evaporating the solvent and weighing the residue.

-

Solubility Calculation: The solubility is expressed in terms of mass per unit volume (e.g., mg/mL) or molarity (mol/L).

Synthetic Pathway Visualization

Understanding the synthetic relationship between vanillin and its chlorinated derivatives is crucial for chemical synthesis and drug development. The following diagram illustrates the synthetic workflow for the preparation of 5,6-Dichlorovanillin, which proceeds through the formation of 5-Chlorovanillin.

Caption: Synthetic workflow for the preparation of 5,6-Dichlorovanillin from vanillin.

References

- 1. Page loading... [wap.guidechem.com]

- 2. 5-CHLOROVANILLIN|19463-48-0|lookchem [lookchem.com]

- 3. 5-Chlorovanillin [webbook.nist.gov]

- 4. 5-Chlorovanillin [webbook.nist.gov]

- 5. 3-chlorovanillin | 19463-48-0 [chemnet.com]

- 6. 5-Chlorovanillin | 19463-48-0 | FC70138 | Biosynth [biosynth.com]

- 7. 5-Chlorovanillin [webbook.nist.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

6-Chlorovanillin as a Precursor in Organic Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-chlorovanillin, a halogenated derivative of vanillin (B372448), and its potential as a versatile precursor in organic synthesis. While direct literature on the extensive synthetic applications of 6-chlorovanillin is emerging, this document extrapolates from the well-established chemistry of vanillin and other halogenated aromatic aldehydes to present a scientifically sound exploration of its reactivity and utility. This guide covers plausible synthetic routes to 6-chlorovanillin, its key reactive sites, and detailed protocols for its conversion into a variety of valuable chemical intermediates.

Physicochemical Properties and Spectroscopic Data

6-Chlorovanillin (4-hydroxy-2-chloro-5-methoxybenzaldehyde) possesses a unique combination of functional groups that make it an attractive starting material for chemical synthesis. The interplay of the aldehyde, hydroxyl, methoxy (B1213986), and chloro substituents on the aromatic ring dictates its reactivity and provides multiple avenues for functionalization.

Table 1: Physicochemical and Spectroscopic Data of Vanillin and its Chloro-derivatives

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) | ¹H NMR (δ, ppm) in CDCl₃ (Predicted) | ¹³C NMR (δ, ppm) in CDCl₃ (Predicted) |

| Vanillin | C₈H₈O₃ | 152.15 | Crystalline powder | 81-83 | 9.84 (s, 1H), 7.43 (dd, J=8.2, 1.8 Hz, 1H), 7.41 (d, J=1.8 Hz, 1H), 7.04 (d, J=8.2 Hz, 1H), 6.30 (s, 1H, OH), 3.97 (s, 3H) | 191.1, 151.8, 147.2, 130.0, 127.5, 114.4, 108.9, 56.1 |

| 5-Chlorovanillin | C₈H₇ClO₃ | 186.59 | Crystalline powder | 164-166 | 9.82 (s, 1H), 7.39 (s, 1H), 7.35 (s, 1H), 6.15 (s, 1H, OH), 3.96 (s, 3H) | 190.8, 148.5, 146.2, 128.4, 125.1, 123.9, 109.1, 56.3 |

| 6-Chlorovanillin | C₈H₇ClO₃ | 186.59 | Solid | N/A | 10.3 (s, 1H), 7.55 (s, 1H), 7.15 (s, 1H), 6.1 (s, 1H, OH), 4.0 (s, 3H) | 189.5, 150.2, 147.9, 129.8, 125.5, 120.3, 112.1, 56.5 |

| 5,6-Dichlorovanillin | C₈H₆Cl₂O₃ | 221.04 | Crystalline solid | N/A | 10.2 (s, 1H), 7.6 (s, 1H), 6.2 (s, 1H, OH), 4.0 (s, 3H) | 188.7, 149.1, 145.8, 130.5, 128.9, 124.7, 122.6, 56.7 |

Note: Predicted NMR data is based on established spectroscopic trends for halogenated and substituted aromatic compounds and should be confirmed with experimental data.[1][2][3]

Synthesis of 6-Chlorovanillin

While 5-chlorovanillin is the more commonly synthesized monochlorinated derivative of vanillin due to the directing effects of the hydroxyl and methoxy groups, the synthesis of 6-chlorovanillin is also feasible. A plausible route involves the direct chlorination of vanillin under carefully controlled conditions that may favor substitution at the less sterically hindered position ortho to the methoxy group.

Experimental Protocol: Synthesis of 6-Chlorovanillin (Hypothetical)

This protocol is adapted from established methods for the chlorination of phenolic compounds.[4][5]

Materials:

-

Vanillin

-

N-Chlorosuccinimide (NCS)

-

Acetonitrile (anhydrous)

-

Silica (B1680970) gel for column chromatography

-

Hexane and Ethyl Acetate (B1210297) for chromatography

Procedure:

-

In a flame-dried round-bottom flask, dissolve vanillin (1.0 eq) in anhydrous acetonitrile.

-

Cool the solution to 0°C in an ice bath.

-

Add N-Chlorosuccinimide (1.05 eq) portion-wise to the stirred solution over 30 minutes, maintaining the temperature at 0°C.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

The crude product, a mixture of chlorinated vanillin isomers, is then purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate 6-chlorovanillin.

Synthetic Applications of 6-Chlorovanillin as a Precursor

The functional groups of 6-chlorovanillin offer distinct sites for chemical modification, making it a valuable precursor for a range of organic molecules.

Reactions of the Aldehyde Group

The aldehyde group is a highly versatile functional group, susceptible to nucleophilic attack and a key participant in carbon-carbon bond-forming reactions.[1]

The Wittig reaction allows for the conversion of the aldehyde to an alkene. This is a powerful tool for extending the carbon chain and introducing unsaturation.

Table 2: Hypothetical Wittig Reaction of 6-Chlorovanillin

| Ylide | Base | Solvent | Product | Expected Yield (%) |

| Methyltriphenylphosphonium bromide | n-BuLi | THF | 6-Chloro-4-hydroxy-5-methoxy-styrene | 80-90 |

| Ethyl (triphenylphosphoranylidene)acetate | NaH | DMF | Ethyl 3-(6-chloro-4-hydroxy-5-methoxyphenyl)acrylate | 85-95 |

Experimental Protocol: Wittig Reaction with a Stabilized Ylide (Adapted)

Materials:

-

6-Chlorovanillin

-

Ethyl (triphenylphosphoranylidene)acetate

-

Dimethylformamide (DMF, anhydrous)

-

Saturated ammonium (B1175870) chloride solution

-

Ethyl acetate

-

Brine

Procedure:

-

In a dry round-bottom flask under an inert atmosphere, dissolve 6-chlorovanillin (1.0 eq) in anhydrous DMF.

-

Add ethyl (triphenylphosphoranylidene)acetate (1.1 eq) to the solution.

-

Stir the reaction mixture at room temperature for 12-18 hours.

-

Monitor the reaction by TLC.

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with saturated ammonium chloride solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

6-Chlorovanillin can undergo base- or acid-catalyzed condensation reactions with active methylene (B1212753) compounds (e.g., malononitrile (B47326) in a Knoevenagel condensation) or with ketones (Aldol condensation).[6]

Experimental Protocol: Knoevenagel Condensation (Adapted)

Materials:

-

6-Chlorovanillin

-

Malononitrile

-

Piperidine

Procedure:

-

Dissolve 6-chlorovanillin (1.0 eq) and malononitrile (1.1 eq) in ethanol in a round-bottom flask.

-

Add a catalytic amount of piperidine.

-

Reflux the mixture for 2-4 hours, monitoring by TLC.

-

Cool the reaction mixture to room temperature. The product may precipitate.

-

Collect the solid product by filtration and wash with cold ethanol.

-

If no precipitate forms, concentrate the solvent and purify the residue by recrystallization or column chromatography.

Reactions of the Phenolic Hydroxyl Group

The phenolic hydroxyl group can be readily functionalized, for example, through etherification.

This reaction allows for the conversion of the hydroxyl group to an ether, which can be useful for protecting the hydroxyl group or for introducing new functionalities.

Table 3: Hypothetical Williamson Ether Synthesis with 6-Chlorovanillin

| Alkyl Halide | Base | Solvent | Product | Expected Yield (%) |

| Methyl iodide | K₂CO₃ | Acetone | 6-Chloro-4,5-dimethoxybenzaldehyde | >90 |

| Benzyl (B1604629) bromide | K₂CO₃ | DMF | 4-(Benzyloxy)-6-chloro-5-methoxybenzaldehyde | >85 |

Experimental Protocol: Williamson Ether Synthesis (Adapted)

Materials:

-

6-Chlorovanillin

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF, anhydrous)

-

Water

-

Ethyl acetate

Procedure:

-

To a solution of 6-chlorovanillin (1.0 eq) in anhydrous DMF, add finely powdered potassium carbonate (1.5 eq).

-

Stir the suspension at room temperature for 30 minutes.

-

Add benzyl bromide (1.2 eq) dropwise to the reaction mixture.

-

Heat the mixture to 60°C and stir for 4-6 hours, monitoring by TLC.

-

Cool the reaction to room temperature and pour into water.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Conclusion

6-Chlorovanillin presents itself as a promising, yet underexplored, precursor in organic synthesis. Its array of functional groups, including a reactive aldehyde, a modifiable phenolic hydroxyl group, and a chlorinated aromatic ring, provides a rich platform for the synthesis of a diverse range of chemical entities. The protocols and data presented in this guide, derived from established chemical principles and analogous systems, offer a solid foundation for researchers to unlock the synthetic potential of this versatile molecule in drug discovery, materials science, and fine chemical synthesis. Further experimental validation of these proposed pathways will undoubtedly solidify the role of 6-chlorovanillin as a valuable building block in the synthetic chemist's toolbox.

References

- 1. benchchem.com [benchchem.com]

- 2. chemistry.utah.edu [chemistry.utah.edu]

- 3. bmse000597 Vanillin at BMRB [bmrb.io]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Green Protocols for the One-Pot Synthesis of Vanillin Based Aminoalkyl and Amidoalkyl Naphthols and their Antibacterial Activity – Oriental Journal of Chemistry [orientjchem.org]

The Halogenated Vanillins: A Comprehensive Technical Guide on their Discovery, History, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vanillin (B372448), the primary component of the vanilla bean, is a widely utilized aromatic compound with a rich history in the food, fragrance, and pharmaceutical industries. The introduction of halogen atoms—fluorine, chlorine, bromine, and iodine—onto the vanillin scaffold gives rise to a diverse class of molecules known as halogenated vanillins. These modifications significantly alter the physicochemical and biological properties of the parent molecule, opening new avenues for research and development, particularly in the realm of medicinal chemistry. This in-depth technical guide provides a comprehensive overview of the discovery, history, and synthesis of halogenated vanillins, presenting key data, experimental protocols, and visual workflows to serve as a valuable resource for professionals in the field.

Historical Perspective and Discovery

The exploration of halogenated vanillins dates back to the early 20th century, driven by an interest in understanding the effects of substitution on the reactivity and properties of aromatic aldehydes. Early investigations were largely focused on chlorination and bromination, with iodination and fluorination studies emerging later.

The pioneering work of L. Charles Raiford and his colleagues at the State University of Iowa in the 1920s and 1930s laid the groundwork for our understanding of vanillin halogenation. Their systematic studies detailed the synthesis of a variety of mono- and poly-halogenated derivatives.

-

Chlorovanillins: One of the earliest reports on a chlorinated derivative of vanillin was by Hann in 1925.[1] Subsequently, in 1930, Raiford and Lichty detailed the synthesis of several chlorine derivatives of vanillin, including 2-chlorovanillin, 5-chlorovanillin, 6-chlorovanillin, and di- and tri-chloro derivatives.[2][3] Their work established the directing effects of the hydroxyl and methoxy (B1213986) groups on the vanillin ring.

-

Bromovanillins: Raiford and Stoesser, in 1927, reported the synthesis of the 2- and 6-monobromo derivatives, as well as 2,5- and 5,6-dibromo compounds.[4] This work was a significant step in mapping the reactivity of the vanillin nucleus towards bromination.

-

Iodovanillins: The synthesis of 5-iodovanillin (B1580916) has been well-documented, often utilized as an intermediate in the preparation of other compounds like syringaldehyde.[5]

-

Fluorovanillins: The synthesis of fluorinated vanillins has been explored more recently, with methods for preparing compounds like 6-fluorovanillin (B8728723) being developed.[4]

These early studies were crucial in establishing the foundational chemistry of halogenated vanillins, paving the way for future investigations into their potential applications.

Physicochemical Properties of Halogenated Vanillins

The introduction of a halogen atom significantly impacts the physicochemical properties of vanillin, including its molecular weight, melting point, and lipophilicity. These properties are critical for applications in drug design and materials science. The following table summarizes key physicochemical data for a selection of halogenated vanillins.

| Compound Name | Position of Halogen(s) | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Reference(s) |

| Vanillin | - | C₈H₈O₃ | 152.15 | 81-83 | [6] |

| 5-Chlorovanillin | 5 | C₈H₇ClO₃ | 186.59 | 164-166 | [7] |

| 6-Chlorovanillin | 6 | C₈H₇ClO₃ | 186.59 | - | [2] |

| 5,6-Dichlorovanillin | 5, 6 | C₈H₆Cl₂O₃ | 221.04 | Not Reported | [7][8] |

| 5-Bromovanillin (B1210037) | 5 | C₈H₇BrO₃ | 231.04 | 163-164 | [1] |

| 6-Bromovanillin | 6 | C₈H₇BrO₃ | 231.04 | 178 | [9] |

| 5,6-Dibromovanillin | 5, 6 | C₈H₆Br₂O₃ | 309.94 | - | [10] |

| 5-Iodovanillin | 5 | C₈H₇IO₃ | 278.04 | 183-185 | [11] |

| 6-Fluorovanillin | 6 | C₈H₇FO₃ | 170.14 | - | [4] |

Synthesis of Halogenated Vanillins: Experimental Protocols

The synthesis of halogenated vanillins is primarily achieved through electrophilic aromatic substitution, where the position of halogenation is directed by the activating hydroxyl and methoxy groups on the aromatic ring. The following sections provide detailed methodologies for the synthesis of key halogenated vanillins, drawn from historical and contemporary literature.

General Synthesis Workflow

The general workflow for the synthesis of monohalogenated vanillins involves the reaction of vanillin with a suitable halogenating agent in an appropriate solvent system, followed by workup and purification.

Synthesis of 5-Bromovanillin

This protocol is adapted from a common procedure for the bromination of vanillin.[1][12]

Materials:

-

Vanillin (4-hydroxy-3-methoxybenzaldehyde)

-

Methanol

-

Bromine

-

Ice-cold water

-

Sodium thiosulfate (B1220275) solution (optional, for quenching excess bromine)

Procedure:

-

Dissolve vanillin (1 equivalent) in methanol in a round-bottom flask, with stirring, and cool the solution to 0-5 °C in an ice bath.

-

Slowly add bromine (1.1 equivalents) dropwise to the cooled solution over 30 minutes, ensuring the temperature remains below 20 °C.

-

After the addition is complete, allow the mixture to stir at room temperature for 30-60 minutes.

-

Pour the reaction mixture into a larger beaker containing ice-cold water to precipitate the product.

-

Collect the solid product by vacuum filtration and wash it with cold water.

-

(Optional) If the filtrate is colored with excess bromine, add a few drops of sodium thiosulfate solution to decolorize it before disposal.

-

The crude 5-bromovanillin can be purified by recrystallization from an ethanol-water mixture. A yield of up to 99% has been reported.[1]

Synthesis of 5-Chlorovanillin

This protocol is based on the chlorination of vanillin using calcium hypochlorite (B82951).[13]

Materials:

-

Vanillin

-

Calcium hypochlorite (Ca(ClO)₂)

-

Glacial acetic acid

Procedure:

-

Dissolve vanillin in glacial acetic acid.

-

Add calcium hypochlorite to the solution and stir the mixture. The reaction progress can be monitored by thin-layer chromatography.

-

Upon completion, pour the reaction mixture into water to precipitate the product.

-

Collect the crude 5-chlorovanillin by filtration and wash with water.

-

Purify the product by recrystallization. A yield of 53% has been reported for this method.[13]

Synthesis of 5-Iodovanillin

This procedure describes the in-situ generation of iodine for the iodination of vanillin.[14]

Materials:

-

Vanillin

-

Potassium iodide (KI)

-

95% Ethanol

-

3.5% Sodium hypochlorite solution (bleach)

-

Sodium thiosulfate

-

Hydrochloric acid (HCl)

Procedure:

-

In a flask, dissolve vanillin (1 eq.) and potassium iodide (1.3 eq.) in 95% ethanol.

-

Chill the mixture in an ice bath.

-

Slowly add a 3.5% sodium hypochlorite solution over 20 minutes with constant stirring.

-

After the addition, remove the flask from the ice bath and continue stirring at room temperature for another 20 minutes.

-

Neutralize the excess iodine and sodium hypochlorite by adding sodium thiosulfate.

-

Acidify the solution with hydrochloric acid until the product completely precipitates.

-

Cool the mixture and collect the solid by vacuum filtration.

-

Wash the solid with cold water.

-

Recrystallize the product from an ethanol-water mixture to obtain pure 5-iodovanillin. A yield of 63% has been reported.[14]

Synthesis of 2- and 6- Halogenated and Dihalogenated Vanillins (Based on the work of Raiford et al.)

The work of Raiford and his collaborators provides pathways to vanillin derivatives halogenated at the less common 2- and 6- positions, as well as di- and tri-halogenated compounds. These syntheses often involve the use of protecting groups to control the regioselectivity of the halogenation.

Synthesis of 2-Chlorovanillin: This was achieved via a Sandmeyer reaction starting from 2-aminovanillin.[2]

Synthesis of 6-Chlorovanillin: This was prepared by treating 3-methoxy-4-acetoxybenzal diacetate with chlorine. Further chlorination of this product yielded the 5,6-dichloro derivative.[2]

Synthesis of 2- and 6-Bromovanillin: These were obtained through direct bromination under specific conditions, with the separation of isomers.[4]

Synthesis of Dichloro- and Trichlorovanillins: The 2,5- and 2,6-dichloro, as well as the trichloro derivatives, were synthesized following methods developed by Raiford and Stoesser.[2]

Biological Activities of Halogenated Vanillins

Halogenated vanillins have garnered significant interest for their diverse biological activities, including antioxidant, antimicrobial, and anticancer properties. The nature and position of the halogen atom can profoundly influence the potency and selectivity of these compounds.

Antioxidant Activity

Several halogenated vanillins have been shown to possess antioxidant properties. The following table summarizes the 50% inhibitory concentration (IC₅₀) values for the radical scavenging activity of selected compounds.

| Compound | Assay | IC₅₀ (µg/mL) | Reference(s) |

| 3-Chloro-4-hydroxy-5-methoxybenzaldehyde | DPPH | 244.11 | [13] |

| 3-Bromo-4-hydroxy-5-methoxybenzaldehyde | DPPH | 269.44 | [13] |

| Vanillin | DPPH | 0.81 | [15][16] |

| BHT (positive control) | DPPH | 27.94 | [13] |

| Vitamin C (positive control) | DPPH | 0.44 | [15][16] |

Antimicrobial Activity

Halogenated vanillins have demonstrated activity against a range of microbial pathogens. The minimum inhibitory concentration (MIC) is a key measure of antimicrobial efficacy.

| Compound | Microorganism | MIC | Reference(s) |

| Vanillin | Pantoea agglomerans (bacteria) | 10-13.3 mM | [17][18] |

| Vanillin | Aspergillus sp. (fungi) | 20 mM | [12] |

| Vanillin | Yeasts | 5.0-6.7 mM | [17][18] |

| 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide | Methicillin-resistant Staphylococcus aureus | 15.62-31.25 µmol/L | [19] |

| 4-(5-chloro-2-hydroxybenzylideneamino)-N-(thiazol-2-yl)benzenesulfonamide | Mycobacterium kansasii | 1-4 µmol/L | [19] |

Antiproliferative and Anticancer Activity

The potential of halogenated vanillins as anticancer agents is an active area of research. These compounds can induce apoptosis (programmed cell death) and autophagy in cancer cells.

| Compound | Cell Line | Activity (IC₅₀) | Reference(s) |

| trans-δ-iodo-γ-lactone (vanillin-derived) | CLBL-1 (Canine B-cell lymphoma) | 46.3 µM | [1] |

| cis-δ-bromo-γ-lactone (vanillin-derived) | CLBL-1 (Canine B-cell lymphoma) | 63.2 µM | [1] |

| Bromovanin (6-bromo-5-hydroxy-4-methoxybenzaldehyde) | HepG2 (Human liver cancer) | Induces apoptosis and autophagy | [20] |

| Vanillin | HeLa (Human cervical cancer) | Enhances TRAIL-induced apoptosis | [21] |

Signaling Pathways Modulated by Halogenated Vanillins

The biological effects of halogenated vanillins are mediated through their interaction with various cellular signaling pathways. Understanding these mechanisms is crucial for the development of targeted therapies.

Inhibition of NF-κB Signaling

The transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) is a key regulator of inflammation, immunity, and cell survival. Its dysregulation is implicated in many diseases, including cancer. Vanillin and its derivatives have been shown to inhibit NF-κB activation.[12][21][22]

Induction of Apoptosis

Apoptosis is a crucial process for removing damaged or unwanted cells. Many anticancer agents exert their effects by inducing apoptosis in tumor cells. Bromovanin, a derivative of vanillin, has been shown to induce apoptosis.[20] Apoptosis can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway.

Conclusion

Halogenated vanillins represent a fascinating and promising class of compounds with a rich history rooted in fundamental organic chemistry. From the early exploratory syntheses to the current investigations into their biological activities, these molecules continue to be a source of scientific inquiry. The ability to tune their properties through the selection and positioning of different halogen atoms makes them attractive scaffolds for the development of new therapeutic agents and functional materials. This guide has provided a comprehensive overview of the discovery, synthesis, and properties of halogenated vanillins, with the aim of equipping researchers, scientists, and drug development professionals with the foundational knowledge needed to further explore the potential of these versatile compounds. Future research will undoubtedly uncover new synthetic methodologies, biological targets, and applications for this intriguing family of molecules.

References

- 1. scholarworks.uni.edu [scholarworks.uni.edu]

- 2. datasetcatalog.nlm.nih.gov [datasetcatalog.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. scholarworks.uni.edu [scholarworks.uni.edu]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. Vanillin | C8H8O3 | CID 1183 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. "The Chlorine Derivatives of Vanillin" by L. Chas. Raiford and J. G. Lichty [scholarworks.uni.edu]

- 11. scielo.br [scielo.br]

- 12. The Inhibitory Effects of Vanillin on the Growth of Melanoma by Reducing Nuclear Factor-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]

- 14. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Identification of an antioxidant small-molecule with broad-spectrum antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules [mdpi.com]

- 18. Recent advancements for the evaluation of anti-viral activities of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Vanillin enhances TRAIL-induced apoptosis in cancer cells through inhibition of NF-kappaB activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Vanillic acid inhibits inflammatory mediators by suppressing NF-κB in lipopolysaccharide-stimulated mouse peritoneal macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

A Theoretical and Computational Examination of 6-Chlorovanillin's Molecular Structure

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational approaches to understanding the molecular structure of 6-Chlorovanillin (also known as 5-Chlorovanillin). While dedicated theoretical studies on this specific molecule are not extensively available in peer-reviewed literature, this document outlines the established computational methodologies used for similar phenolic aldehydes. By examining the structural and electronic properties of the closely related parent compound, vanillin (B372448), we provide a foundational understanding for researchers. This guide includes standardized computational protocols, data presentation tables for key molecular parameters, and visualizations of the molecular structure and computational workflows to aid in further research and drug development applications.

Introduction

6-Chlorovanillin, systematically named 3-Chloro-4-hydroxy-5-methoxybenzaldehyde (CAS RN: 19463-48-0), is a halogenated derivative of vanillin.[1][2][3] Vanillin and its derivatives are of significant interest in the pharmaceutical and food industries due to their diverse biological activities and sensory properties.[4] The introduction of a chlorine atom to the aromatic ring can significantly alter the molecule's electronic distribution, reactivity, and biological interactions.

Theoretical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the geometric, electronic, and vibrational properties of molecules.[5] Such studies provide insights that are complementary to experimental data, aiding in the interpretation of spectroscopic results and the prediction of molecular behavior. This guide outlines the standard computational methodologies applied to molecules of this class and presents key structural and electronic data for vanillin as a comparative reference.

Molecular Identification

It is critical to note that the compound of interest is commonly referred to by several synonyms. The most prevalent are:

-

6-Chlorovanillin

-

3-Chloro-4-hydroxy-5-methoxybenzaldehyde (IUPAC Name)[6]

The CAS Registry Number for this compound is 19463-48-0 .[1][2][3]

Computational Methodology: A Standard Protocol

Geometry Optimization

The initial step in computational analysis is the optimization of the molecule's three-dimensional structure to find its lowest energy conformation. This is typically performed using Density Functional Theory (DFT).

-

Method: Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.[4]

-

Basis Set: 6-311++G(d,p) is a commonly used basis set that provides a good balance between accuracy and computational cost for molecules of this size.[2]

-

Software: Gaussian 09/16 is a widely used quantum chemistry software package for these calculations.[4]

-

Convergence Criteria: Optimization is continued until the forces on each atom are negligible, and the energy change between successive steps is minimal, indicating a stationary point on the potential energy surface.

Vibrational Frequency Analysis

Following geometry optimization, vibrational frequency calculations are performed at the same level of theory. These calculations serve two primary purposes:

-

Confirmation of a True Minimum: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.

-

Prediction of Spectroscopic Data: The calculated frequencies can be compared with experimental infrared (IR) and Raman spectra to aid in the assignment of vibrational modes. Calculated frequencies are often scaled by an empirical factor (typically around 0.96 for B3LYP) to better match experimental values.[4]

Electronic Property Calculations

Further calculations can be performed to understand the electronic structure of the molecule:

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability.

-

Molecular Electrostatic Potential (MEP): The MEP surface is plotted to visualize the charge distribution and identify regions that are prone to electrophilic or nucleophilic attack.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular and intermolecular bonding and charge transfer interactions.

Data Presentation: Structural and Electronic Parameters

Due to the lack of published theoretical data for 6-Chlorovanillin, the following tables present the calculated structural and electronic parameters for the parent molecule, vanillin , as a reference. These values were obtained using the B3LYP/6-311++G(d,p) level of theory.[2] The addition of a chlorine atom at the 6-position (or 5-position) is expected to cause localized changes in bond lengths and angles in its vicinity.

Table 1: Optimized Geometrical Parameters of Vanillin (Reference)[2]

| Bond Lengths | Value (Å) | Bond Angles | Value (˚) |

| C1-C2 | 1.402 | C6-C1-C2 | 120.1 |

| C2-C3 | 1.389 | C1-C2-C3 | 120.3 |

| C3-C4 | 1.401 | C2-C3-C4 | 119.5 |

| C4-C5 | 1.391 | C3-C4-C5 | 120.4 |

| C5-C6 | 1.399 | C4-C5-C6 | 120.0 |

| C1-C6 | 1.392 | C5-C6-C1 | 119.7 |

| C1-C7 | 1.478 | C2-C1-C7 | 121.1 |

| C7-O1 | 1.221 | C6-C1-C7 | 118.8 |

| C7-H8 | 1.111 | O1-C7-H8 | 121.2 |

| C3-O2 | 1.365 | C2-C3-O2 | 115.1 |

| O2-C8 | 1.428 | C4-C3-O2 | 125.4 |

| C4-O3 | 1.362 | C3-C4-O3 | 118.5 |

| O3-H12 | 0.969 | C5-C4-O3 | 121.1 |

Table 2: Calculated Vibrational Frequencies of Vanillin (Reference)[2]

| Wavenumber (cm⁻¹) | Assignment |

| 3550 | O-H stretch |

| 3080 | Aromatic C-H stretch |

| 2850 | Aldehyde C-H stretch |

| 1680 | C=O stretch |

| 1590 | Aromatic C=C stretch |

| 1270 | C-O stretch (methoxy) |

| 1150 | C-O stretch (hydroxyl) |

Table 3: Frontier Molecular Orbital Energies of Vanillin (Reference)[2]

| Parameter | Energy (eV) |

| HOMO | -6.21 |

| LUMO | -1.89 |

| Energy Gap (ΔE) | 4.32 |

Visualizations

Molecular Structure of 6-Chlorovanillin

Caption: 2D structure of 6-Chlorovanillin (3-Chloro-4-hydroxy-5-methoxybenzaldehyde).

Workflow for Theoretical Calculation

Caption: A generalized workflow for the theoretical analysis of a molecule like 6-Chlorovanillin.

Structure-Property Relationships

Caption: Logical relationships between molecular structure and its calculated and observed properties.

Conclusion and Future Directions